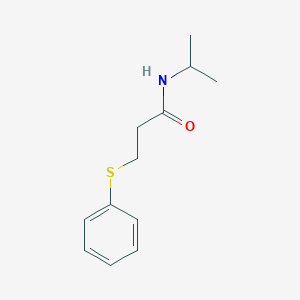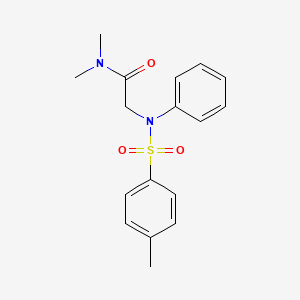![molecular formula C17H16ClNO4 B5860457 METHYL 3-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}-4-METHYLBENZOATE](/img/structure/B5860457.png)
METHYL 3-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}-4-METHYLBENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[2-(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate is an organic compound with the molecular formula C17H16ClNO4. This compound is known for its unique chemical structure, which includes a chlorophenoxy group, an acetylamino group, and a methylbenzoate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[2-(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenol, acetic anhydride, and 4-methylbenzoic acid.
Formation of 2-(2-chlorophenoxy)acetic acid: 2-chlorophenol reacts with acetic anhydride to form 2-(2-chlorophenoxy)acetic acid.
Acetylation: The 2-(2-chlorophenoxy)acetic acid is then acetylated using acetic anhydride to form 2-(2-chlorophenoxy)acetyl chloride.
Amidation: The 2-(2-chlorophenoxy)acetyl chloride reacts with 4-methylbenzoic acid in the presence of a base such as triethylamine to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-{[2-(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Methyl 3-{[2-(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 3-{[2-(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-{[(3-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Methyl 3-{[2-(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
methyl 3-[[2-(2-chlorophenoxy)acetyl]amino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-11-7-8-12(17(21)22-2)9-14(11)19-16(20)10-23-15-6-4-3-5-13(15)18/h3-9H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWYRDIIDBLDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-FLUOROPHENYL)ETHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE](/img/structure/B5860381.png)

![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B5860392.png)

![4-{[3-(1-naphthyl)acryloyl]amino}benzamide](/img/structure/B5860407.png)


![2-[N-(benzenesulfonyl)-3-chloroanilino]-N-methylacetamide](/img/structure/B5860439.png)




![2-{[(4-Methylphenyl)carbonyl]amino}-5-phenylthiophene-3-carboxylic acid](/img/structure/B5860479.png)
![6-methyl-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5860483.png)
